3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

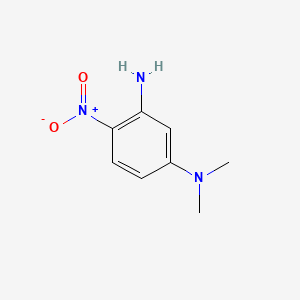

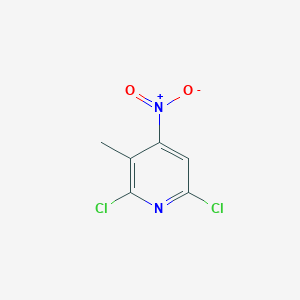

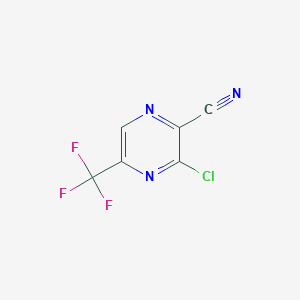

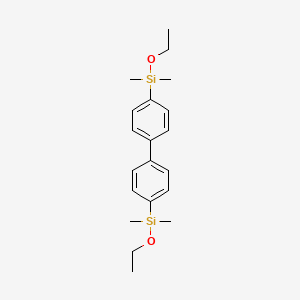

“3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C6HClF3N3 and a molecular weight of 207.54 . It is also known by the synonyms “this compound” and "2-Pyrazinecarbonitrile, 3-chloro-5-(trifluoromethyl)-" .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . It is used as a reactant in the syntheses of tuberculostatic pyrazine derivatives . Various methods of synthesizing this compound have been reported .Molecular Structure Analysis

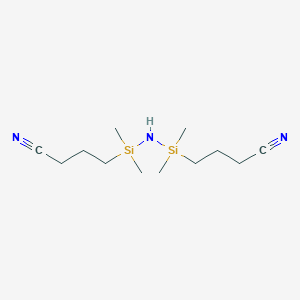

The molecular structure of “this compound” is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a nitrile group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazine moiety contribute to the biological activities of this compound .Physical And Chemical Properties Analysis

“this compound” is a solid compound . Its boiling point is between 133-138 °C and its melting point is between 23-27 °C .科学的研究の応用

Overview of Pyrazine Derivatives

Pyrazine derivatives, including 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile, are recognized for their broad pharmacological effects. These compounds are essential in the development of various pharmacological agents due to their diverse applications. Research indicates that pyrazine derivatives exhibit significant antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. The interest in pyrazine cores has led to an increase in studies aimed at understanding and enhancing the biological activities of these compounds for more effective and clinically relevant applications (Ferreira & Kaiser, 2012).

Applications in Food Science

In food science, control strategies for the generation of pyrazines through the Maillard reaction have been emphasized. Pyrazines contribute significantly to the flavor profile of food, imparting baking, roasted, and nutty flavors. Strategies to enhance or suppress the Maillard reaction for desired pyrazine levels involve the use of new reactants, reaction condition modifications, and emerging technologies. These strategies aim to optimize pyrazine control in food processing, reflecting the compound's importance in enhancing food flavor and quality (Yu et al., 2021).

Antimicrobial and Anti-inflammatory Properties

Trifluoromethylpyrazoles, closely related to the pyrazine derivatives, are noted for their potent anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at specific positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This highlights the importance of trifluoromethylpyrazoles in developing new anti-inflammatory and antibacterial agents with minimal side effects and improved action profiles (Kaur, Kumar, & Gupta, 2015).

Synthesis and Chemical Properties

The synthesis and chemistry of pyrazoline derivatives have been the focus of significant research efforts, particularly for the development of new anticancer agents. These efforts include exploring various synthetic strategies to create pyrazoline derivatives demonstrating significant biological effects. The research into the biological activities of pyrazoline derivatives highlights their potential in pharmaceutical chemistry, underscoring their utility in developing multifunctional applications, including anticancer activities (Ray et al., 2022).

Safety and Hazards

“3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

将来の方向性

The future directions for “3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

作用機序

Target of Action

It is known that this compound is highly active and is commonly used as a catalyst, reagent, and intermediate in organic synthesis reactions .

Mode of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that this compound is used as an intermediate in various organic synthesis reactions .

Pharmacokinetics

The physicochemical properties of the compound, such as its density (1478 g/mL at 25°C) and boiling point (85°C/112mm), may influence its bioavailability .

Action Environment

It is known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

特性

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF3N3/c7-5-3(1-11)12-2-4(13-5)6(8,9)10/h2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYPCJPDZYNHBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)